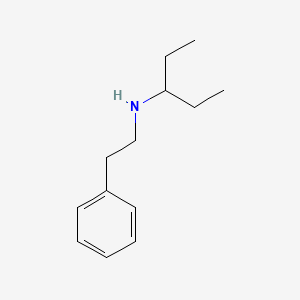

(1-Ethylpropyl)(2-phenylethyl)amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylethyl)pentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-13(4-2)14-11-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDCELUOAPMLAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500683 | |

| Record name | N-(2-Phenylethyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71797-47-2 | |

| Record name | N-(2-Phenylethyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Approaches for 1 Ethylpropyl 2 Phenylethyl Amine and Analogues

Stereoselective and Enantioselective Synthesis Strategies for Chiral Amines

The creation of chiral amines with a defined three-dimensional arrangement of atoms is paramount, as different enantiomers of a molecule can exhibit vastly different biological activities. A variety of sophisticated methods have been developed to achieve this, ranging from catalytic processes to the use of chiral auxiliaries. nih.govacs.orgthieme-connect.com

Asymmetric Reductive Amination Protocols for α-Chiral Amines

Asymmetric reductive amination (ARA) stands out as a highly efficient, one-pot method for synthesizing chiral amines from readily available ketones and amines. researchgate.netacs.org This process involves the condensation of a carbonyl compound with an amine to form an imine, which is then reduced enantioselectively to the desired amine using a chiral catalyst and a reducing agent, often hydrogen gas or a hydride source. researchgate.netrsc.org

Transition-metal catalysts, particularly those based on iridium, rhodium, and ruthenium, have proven to be highly effective in ARA. researchgate.netresearchgate.net For instance, ruthenium-catalyzed direct asymmetric reductive amination has been successfully applied to the synthesis of chiral primary amines from challenging substrates like α-alkoxy ketones. acs.org The development of novel, air- and moisture-stable ruthenium catalysts has further enhanced the practicality of this method. acs.org

Key challenges in ARA include the reversible formation of unstable imine intermediates and the strong coordination of nitrogen-containing compounds to the metal catalyst, which can inhibit its activity. thieme-connect.com Overcoming these hurdles often involves careful design of the chiral ligands and optimization of reaction conditions.

A notable application of this methodology is the synthesis of a key chiral primary amine intermediate for TAK-915, a PDE2A inhibitor, which was achieved through a novel ruthenium-catalyzed direct asymmetric reductive amination of an α-alkoxy ketone. acs.org

Table 1: Comparison of Catalytic Systems in Asymmetric Reductive Amination

| Catalyst System | Substrate Scope | Enantioselectivity (ee) | Key Features |

| Iridium/Chiral Phosphoramidite | Primary alkyl amines and various ketones | High to excellent | Tunable ligands allow for broad substrate scope. researchgate.net |

| Ruthenium/Chiral Diamine-Phosphine | Diaryl and sterically hindered ketones | Up to >99% | Effective for synthesizing sterically demanding primary amines. researchgate.net |

| Ruthenium/BINAP derivative | α-Alkoxy ketones | High | Air- and moisture-stable catalyst. acs.org |

This table provides a simplified overview. Actual performance may vary based on specific substrates and reaction conditions.

Application of Chiral Auxiliary-Mediated Diastereoselective Transformations

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. thieme-connect.com In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product.

Ellman's tert-butanesulfinamide is a particularly effective chiral auxiliary for the synthesis of chiral amines. osi.lv This method involves the condensation of the sulfinamide with a ketone to form a chiral N-sulfinyl imine, which then undergoes diastereoselective reduction or addition of a nucleophile. The resulting sulfinamide is then readily cleaved to afford the chiral primary amine. This strategy has been successfully applied to the synthesis of 1,3-diamines with high diastereoselectivity. osi.lv

Carbohydrate-derived auxiliaries have also been employed in diastereoselective reactions, such as α-alkylation of esters, to produce chiral products. thieme-connect.com The stereoinduction in these reactions is often governed by the formation of highly ordered transition states involving coordination to a Lewis acid or transition metal. thieme-connect.com

Asymmetric Transition Metal Catalysis in Amine Synthesis

Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, offering powerful and atom-economical routes to chiral amines. nih.govacs.org Asymmetric hydrogenation of prochiral imines, enamines, and enamides is a particularly prominent strategy. nih.govacs.orgnih.gov This approach utilizes chiral transition metal complexes, often featuring phosphorus-based ligands, to deliver hydrogen with high enantioselectivity. nih.govacs.org

Iridium and rhodium complexes are frequently employed for the asymmetric hydrogenation of imines, leading to a wide range of α-chiral amines. nih.gov The development of new chiral ligands, such as those with a spiranic backbone, has led to catalysts with high activity and enantioselectivity. nih.gov

Beyond hydrogenation, other transition metal-catalyzed transformations for chiral amine synthesis include:

Hydroamination: The direct addition of an N-H bond across a double or triple bond. acs.org

Allylic Amination: The substitution of a leaving group at an allylic position with an amine. acs.org

Enantioselective Alkyl Addition to Imines: The addition of an organometallic reagent to an imine. acs.org

These methods provide access to a diverse array of chiral amine structures and are often characterized by their high efficiency and selectivity. acs.org

Organocatalytic and Biocatalytic Approaches for Chiral Amine Formation

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to metal-based catalysis for the synthesis of chiral amines. acs.orgnih.govresearchgate.net

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. beilstein-journals.orgnih.govrsc.org For the synthesis of chiral amines, key organocatalytic strategies include:

Enamine Catalysis: The reaction of an aldehyde or ketone with a chiral primary or secondary amine to form a nucleophilic enamine intermediate. nih.gov

Iminium Catalysis: The activation of α,β-unsaturated carbonyl compounds by a chiral amine to form an electrophilic iminium ion. nih.gov

Chiral Brønsted Acid Catalysis: The use of chiral phosphoric acids or other acidic organocatalysts to activate imines for nucleophilic attack. beilstein-journals.org

These methods have been successfully applied to a variety of reactions, including conjugate additions and Mannich reactions, to produce chiral α,α-dialkyl amines. chemrxiv.org

Biocatalysis employs enzymes to catalyze chemical reactions with high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. nih.govresearchgate.netresearchgate.net Key enzyme classes for chiral amine synthesis include:

Transaminases (TAs): Catalyze the transfer of an amino group from a donor to a prochiral ketone. nih.govrsc.org

Imine Reductases (IREDs): Reduce pre-formed imines to their corresponding amines. manchester.ac.uknih.gov

Monoamine Oxidases (MAOs): Can be used in deracemization processes to selectively oxidize one enantiomer of a racemic amine. researchgate.netrsc.org

Amine Dehydrogenases (AmDHs): Catalyze the reductive amination of ketones using ammonia. researchgate.net

Protein engineering techniques, such as directed evolution, have been instrumental in expanding the substrate scope and improving the efficiency of these enzymes. nih.gov Biocatalytic methods are particularly attractive for their environmental benefits and their ability to produce highly enantiopure amines. researchgate.net

Development of Novel Synthetic Pathways for Complex N-Substituted Amine Derivatives

The synthesis of N-substituted amines often requires innovative strategies to construct the desired carbon-nitrogen bonds and install the substituent groups.

One approach involves the multicomponent synthesis of highly functionalized heterocyclic compounds that can serve as precursors to complex amines. For example, a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines can yield N-substituted 2,3,5-functionalized 3-cyanopyrroles. mdpi.com The cyano group in these pyrroles can be further transformed into various functionalities. mdpi.com

Another strategy is the [4+1] cycloaddition reaction of in situ generated ortho-quinone methides with isocyanides to construct 2-aminobenzofurans. nih.gov This method allows for the synthesis of a variety of structurally diverse aminobenzofurans under mild conditions. nih.gov

The formation of α-tertiary amines, a structural motif found in many alkaloids, presents a significant synthetic challenge. rsc.org Methods to construct this motif often involve the formation of a C-C bond at the α-position of an existing amine or the formation of the C-N bond itself. rsc.org Common strategies include the addition of carbon nucleophiles to activated imines and iminium ions (e.g., Mannich and Strecker reactions) and nucleophilic substitution reactions involving nitrogen nucleophiles. rsc.org

Furthermore, copper-catalyzed enantioselective arylation of N-azaaryl aldimines with arylboroxines provides a route to chiral secondary amines with α-PEA (1-phenylethylamine) moieties. mdpi.com

Table 2: Selected Novel Synthetic Pathways to N-Substituted Amine Derivatives

| Reaction Type | Starting Materials | Product Type | Key Features |

| Three-Component Reaction | α-Hydroxyketones, Oxoacetonitriles, Primary Amines | N-Substituted 3-Cyanopyrroles | High atom efficiency, mild conditions. mdpi.com |

| [4+1] Cycloaddition | o-Hydroxybenzhydryl Alcohols, Isocyanides | 2-Aminobenzofurans | Access to diverse structural skeletons. nih.gov |

| Enantioselective Arylation | N-Azaaryl Aldimines, Arylboroxines | Chiral Secondary Amines | Copper-catalyzed, high enantioselectivity. mdpi.com |

This table provides a summary of selected examples and is not exhaustive.

Mechanistic Aspects of Amine Synthesis Reactions

Understanding the mechanisms of amine synthesis reactions is crucial for optimizing existing methods and developing new ones.

In reductive amination , the reaction typically proceeds through the initial formation of a carbinolamine intermediate from the reaction of a carbonyl compound and an amine. libretexts.org This intermediate then dehydrates to form an imine (from a primary amine) or an enamine (from a secondary amine), which is subsequently reduced. libretexts.orgnumberanalytics.com

The Gabriel synthesis provides a classic example of nucleophilic substitution to form a primary amine. It involves the deprotonation of phthalimide (B116566) to form a nucleophilic anion that reacts with an alkyl halide. libretexts.org Subsequent hydrolysis of the N-alkylated phthalimide yields the primary amine. libretexts.org

The Hofmann and Curtius rearrangements are examples of reactions that proceed through an electron-deficient nitrogen intermediate. libretexts.org In the Hofmann rearrangement, a primary amide is treated with bromine and base to form an N-bromoamide, which then rearranges to an isocyanate. libretexts.org Similarly, the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the primary amine. libretexts.org

Enamine reactions involve the formation of an enamine from a carbonyl compound and a secondary amine. numberanalytics.com The enamine then acts as a nucleophile, attacking an electrophile. The reaction concludes with hydrolysis of the resulting iminium salt to regenerate the carbonyl group in the product. numberanalytics.com

In transition metal-catalyzed asymmetric hydrogenation , the mechanism often involves the coordination of the unsaturated substrate (e.g., an imine) to the chiral metal complex, followed by the transfer of hydrogen from the metal to the substrate in a stereocontrolled manner.

Biocatalytic reactions have their own unique mechanisms. For example, transaminases utilize a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor to facilitate the transfer of the amino group from a donor to an acceptor. nih.gov

A deeper understanding of these and other reaction mechanisms continues to drive innovation in the synthesis of chiral amines.

Advanced Spectroscopic and Structural Elucidation of 1 Ethylpropyl 2 Phenylethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity of atoms, their spatial relationships, and gain insights into the molecule's three-dimensional shape.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Assignments

One-dimensional NMR spectra provide fundamental information about the chemical environment of each unique nucleus within a molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the ethyl and propyl groups of the 1-ethylpropyl substituent, the methylene (B1212753) protons of the phenylethyl group, and the aromatic protons of the phenyl ring. The chemical shifts and splitting patterns of these signals would be crucial for the initial assignment.

¹³C NMR: A carbon-13 NMR spectrum would complement the proton data by identifying the number of unique carbon environments. The chemical shifts would differentiate between the aliphatic carbons of the 1-ethylpropyl and phenylethyl groups and the aromatic carbons of the phenyl ring.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would provide direct information about the electronic environment of the nitrogen atom in the amine group.

Without experimental data, predicted chemical shift values could be estimated using computational software. However, these predictions lack the empirical validation necessary for a rigorous scientific article.

Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional NMR experiments are powerful tools for establishing correlations between different nuclei, providing a more complete picture of the molecular structure.

A COSY experiment would reveal proton-proton coupling networks, confirming the connectivity of protons within the 1-ethylpropyl and 2-phenylethyl fragments. For instance, it would show correlations between the methine proton and the methylene protons of the ethyl groups in the 1-ethylpropyl substituent.

HSQC: This technique would establish direct, one-bond correlations between protons and their attached carbons. This would be instrumental in definitively assigning the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

HMBC: An HMBC spectrum would show correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for linking the different structural fragments, such as connecting the protons of the 2-phenylethyl group to the carbons of the phenyl ring and the nitrogen atom.

A NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are connected through chemical bonds. This would be invaluable for determining the preferred conformation of the molecule, such as the relative orientation of the bulky 1-ethylpropyl group and the phenyl ring around the C-N bond.

A TOCSY experiment would identify all protons within a coupled spin system. This could be used to trace the entire proton network of the 1-ethylpropyl and 2-phenylethyl fragments, providing redundant confirmation of the assignments made from COSY.

Mass Spectrometry (MS) Analysis for Molecular Information

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of organic molecules. Through various ionization and fragmentation techniques, it provides a detailed fingerprint of a compound's composition.

High-Resolution Mass Spectrometry (HRMS) is instrumental in assigning an unambiguous elemental composition to a molecule. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass to several decimal places. This precision allows for the differentiation between compounds that may share the same nominal mass but have different chemical formulas.

For (1-Ethylpropyl)(2-phenylethyl)amine, the molecular formula is C₁₃H₂₁N. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 u), hydrogen (¹H = 1.007825 u), and nitrogen (¹⁴N = 14.003074 u), the theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis would aim to experimentally measure the mass of the protonated molecule, [M+H]⁺, and match it to the calculated value, thereby confirming the elemental composition.

Table 1: Theoretical Monoisotopic Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₂₁N |

| Theoretical Monoisotopic Mass (M) | 191.167399 u |

| Theoretical Mass of Protonated Ion ([M+H]⁺) | 192.175224 u |

The fragmentation pattern of a molecule in a mass spectrometer provides vital clues about its structure. For substituted amines like this compound, specific cleavage patterns are expected. Amine-related compounds often undergo dissociation at the N-Cα and Cα-Cβ bonds. acs.org

In electron ionization mass spectrometry (EIMS), the primary fragmentation route for phenethylamines is α-cleavage, which involves the breaking of the bond between the nitrogen atom and the α-carbon of the substituent groups. For this compound, this would lead to the loss of an ethyl or propyl radical from the (1-ethylpropyl) group or cleavage of the bond to the phenylethyl group. Another significant fragmentation pathway involves the cleavage of the Cα-Cβ bond of the phenylethyl side chain, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. kyushu-u.ac.jp

Under electrospray ionization (ESI) conditions, phenethylamine (B48288) derivatives typically form a protonated molecule [M+H]⁺. mdpi.com However, these ions can be prone to in-source fragmentation, often involving the loss of the amine group (as NH₃ or a substituted amine), which can complicate spectral interpretation but also provide structural information. bohrium.comnih.govacs.org Studies on substituted phenethylamines show that the presence of electron-donating groups can enhance fragmentation. acs.orgsci-hub.se

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion Description | Proposed Structure / Formula | Theoretical m/z | Fragmentation Pathway |

| Molecular Ion [M]⁺ | [C₁₃H₂₁N]⁺ | 191.17 | Ionization without fragmentation |

| Tropylium Ion | [C₇H₇]⁺ | 91.05 | β-cleavage of the phenylethyl group |

| Iminium Ion (loss of propyl) | [C₁₀H₁₄N]⁺ | 148.11 | α-cleavage at the 1-ethylpropyl group |

| Iminium Ion (loss of ethyl) | [C₁₁H₁₆N]⁺ | 162.13 | α-cleavage at the 1-ethylpropyl group |

| Benzyl Cation | [C₇H₇]⁺ | 91.05 | Cleavage of the ethylamine (B1201723) bridge |

The choice of ionization technique is crucial for the successful analysis of amines.

Electrospray Ionization (ESI) is a soft ionization technique widely used for analyzing biomolecules and polar compounds. acs.org In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules ([M+H]⁺). bohrium.comsci-hub.se While effective, ESI can induce in-source fragmentation in phenethylamine derivatives, where the protonated molecule loses its amine group. nih.gov This fragmentation can, however, be utilized in tandem mass spectrometry (MS/MS) for quantitative analysis with high sensitivity. bohrium.comnih.gov

Femtosecond Laser Ionization Mass Spectrometry (fs-LIMS) represents a significant advancement for analyzing molecules that are prone to fragmentation. kyushu-u.ac.jp This technique uses ultrashort laser pulses (in the femtosecond range) for ionization. mdpi.com The short pulse duration minimizes the transfer of excess energy to the newly formed molecular ion, thus reducing fragmentation compared to conventional methods like EIMS. acs.org For many amine-related psychoactive substances, fs-LIMS has been shown to produce a clear and prominent molecular ion peak, which is often weak or entirely absent in their EIMS spectra. kyushu-u.ac.jp This makes fs-LIMS a powerful tool for the unambiguous determination of the molecular weight of labile compounds like substituted amines. acs.orgnih.gov The development of femtosecond laser-assisted chemical ionization (fsLACI) further promises to increase sensitivity, potentially reaching sub-parts-per-quadrillion (ppq) detection limits for organic molecules. attoscience.ca

X-ray Crystallography for Solid-State Molecular Architecture

To perform single-crystal X-ray diffraction, the compound of interest must first be grown as a high-quality, single crystal. As this compound is a liquid or oil at room temperature, it must be converted into a crystalline solid. This is typically achieved by forming a salt with a suitable acid. For example, reacting the amine with an acid like hydrochloric acid or with a chiral acid such as a derivative of tartaric acid can yield crystalline salts suitable for analysis. cnr.it

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. cnr.itmdpi.com The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. The positions and intensities of these spots are used to calculate the electron density map of the molecule, from which the atomic positions can be determined. nih.gov The final output includes the precise coordinates of each atom in the unit cell, the space group of the crystal, and the unit cell dimensions (a, b, c, α, β, γ). mdpi.com

Table 3: Representative Data Obtained from a Single-Crystal X-ray Diffraction Experiment

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The crystal lattice system. |

| Space Group | P2₁/c | The symmetry group of the crystal. |

| a (Å) | 10.123 | Unit cell dimension along the a-axis. |

| b (Å) | 15.456 | Unit cell dimension along the b-axis. |

| c (Å) | 8.789 | Unit cell dimension along the c-axis. |

| β (°) | 98.54 | Angle of the unit cell. |

| Volume (ų) | 1358.9 | Volume of one unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated.

The data from X-ray crystallography allows for a detailed analysis of the molecule's conformation through the measurement of torsional and dihedral angles. nih.gov A dihedral angle describes the angle between two planes, each defined by three atoms. In molecular terms, it defines the rotation around a central chemical bond. nih.gov

For this compound, key dihedral angles would include:

The angles defining the orientation of the ethyl and propyl groups relative to the rest of the molecule.

The C-C-N-C torsion angle that describes the conformation of the ethylamine backbone.

The angle describing the rotation of the phenyl group relative to the ethylamine chain.

These angles are crucial for understanding the molecule's three-dimensional shape in the solid state. They reveal how the molecule arranges itself to minimize steric hindrance and optimize intermolecular interactions within the crystal lattice. This conformational information is fundamental to understanding the molecule's physical properties and how it might interact with other molecules.

Investigation of Intramolecular Interactions in Crystal Structures

Furthermore, the substitution on the amino group introduces steric considerations. The bulky 1-ethylpropyl group can lead to notable strain, which influences bond angles and lengths throughout the molecule. This steric hindrance will affect the rotational freedom around the C-C and C-N bonds of the ethylamine backbone, favoring conformations that minimize steric clash.

In related crystal structures, such as those of other N-substituted phenylethylamines, intramolecular hydrogen bonds and other weak interactions are often observed. For instance, in some derivatives, a C-H···π interaction, where a hydrogen atom on the ethyl or propyl group interacts with the electron cloud of the phenyl ring, can contribute to the stability of a particular conformation. researchgate.net

The investigation of similar compounds through computational methods like Density Functional Theory (DFT) allows for the prediction of optimized geometries and the quantification of these weak interactions. researchgate.netnih.gov These studies often reveal slight deviations in bond lengths and angles from idealized values, which are direct consequences of the intramolecular forces at play.

Table of Predicted Bond Parameters and Interactions

Based on computational analyses of related structures, the following table outlines the expected nature of key intramolecular interactions and their likely impact on the structure of this compound.

| Interaction Type | Involved Atoms/Groups | Expected Consequence |

| n→π* Interaction | Nitrogen lone pair and Phenyl ring π-system | Contributes to a folded conformation, influencing the proximity of the amino group to the phenyl ring. nih.gov |

| Steric Hindrance | 1-Ethylpropyl group and Phenylethyl backbone | Influences torsional angles to minimize steric strain, affecting the overall shape of the molecule. nih.gov |

| C-H···π Interaction | Alkyl C-H bonds and Phenyl ring | May provide additional stabilization to specific folded conformations. researchgate.net |

Computational Chemistry and Theoretical Investigations of 1 Ethylpropyl 2 Phenylethyl Amine

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of (1-Ethylpropyl)(2-phenylethyl)amine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations can predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and the energies of molecular orbitals. For this compound, DFT calculations would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner. These calculations can reveal the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor, which is crucial for understanding its reactivity.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more easily polarizable and thus more chemically reactive. nih.gov For this compound, the presence of the electron-donating alkyl groups and the phenyl ring would influence the energies of these orbitals.

Table 1: Theoretical Quantum Chemical Parameters for a Substituted Phenethylamine (B48288) Derivative (Illustrative)

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 eV |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 eV |

| Electron Affinity (A) | -ELUMO | 0.5 to 1.5 eV |

| Global Hardness (η) | (I - A) / 2 | 2.25 to 2.75 eV |

| Global Electrophilicity (ω) | μ2 / 2η | 0.8 to 1.2 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.0 to -4.0 eV |

Note: These values are illustrative and based on general trends for similar molecules. researchgate.net Actual values for this compound would require specific DFT calculations.

The pKa value is a measure of the acidity of a compound. For an amine like this compound, the pKa of its conjugate acid is of interest. This value indicates the amine's basicity and its predominant protonation state at a given pH. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with the deprotonation reaction in a solvent model. The pKa of the parent compound, 2-phenylethylamine, is reported to be 9.83. nih.gov The presence of the 1-ethylpropyl group, an electron-donating alkyl group, is expected to increase the electron density on the nitrogen atom, thereby increasing its basicity and resulting in a higher pKa compared to 2-phenylethylamine. The solvent environment plays a crucial role in modulating the protonation state and, consequently, the molecule's interactions and conformation. mdpi.com

Nucleophilicity refers to the ability of an atom or molecule to donate a pair of electrons to form a new covalent bond. For this compound, the nitrogen atom's lone pair of electrons makes it a nucleophile. The nucleophilicity of amines is influenced by factors such as basicity and steric hindrance. masterorganicchemistry.com Generally, secondary amines are more nucleophilic than primary amines. masterorganicchemistry.com The bulky 1-ethylpropyl group might introduce some steric hindrance, potentially reducing its nucleophilicity compared to less hindered secondary amines.

Electrophilicity, the tendency to accept electrons, can be assessed by the electrophilicity index (ω), which is calculated from the electronic chemical potential and chemical hardness. A higher value indicates a stronger electrophile. The phenyl ring in this compound can act as an electrophilic site, particularly for aromatic substitution reactions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl and propyl chains, as well as the phenylethyl group, allows this compound to adopt multiple conformations.

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule, known as conformers, and their relative energies. For this compound, rotations around the C-C and C-N single bonds give rise to various conformers. Studies on the related molecule 2-phenylethylamine have shown that it can exist in both folded (gauche) and extended (anti) conformations of the alkylamine chain. researchgate.net The gauche conformation is stabilized by a weak interaction between the amino group and the phenyl ring. researchgate.net

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound over time. nih.govnih.gov These simulations model the atomic motions of the molecule, providing insights into the dynamic equilibrium between different conformers and the energy barriers for their interconversion. The preferred conformers will be those that minimize steric strain and maximize favorable intramolecular interactions.

Role of Intramolecular Hydrogen Bonding in Conformational Stability

Intramolecular hydrogen bonding plays a significant role in determining the conformational stability of flexible molecules like this compound. This internal bonding occurs when a hydrogen atom, bonded to an electronegative atom like nitrogen, interacts with another electronegative atom within the same molecule. quora.combohrium.com In the case of this compound, the hydrogen on the secondary amine group can form a hydrogen bond with the π-electron system of the phenyl ring.

This interaction helps to stabilize specific three-dimensional arrangements, or conformations, of the molecule. researchgate.net The formation of a pseudo-ring structure through this hydrogen bond restricts the rotational freedom around the C-C and C-N single bonds, leading to a more rigid and energetically favorable conformation. The strength of this intramolecular hydrogen bond is influenced by the geometry of the molecule and the distance between the hydrogen donor (N-H) and the hydrogen acceptor (the phenyl ring). Theoretical calculations and computational modeling are essential tools to investigate the energetics and geometries of these hydrogen-bonded conformers. bohrium.com

Influence of Substituents and Solvent on Conformational Preferences

The conformational preferences of this compound are not static and can be significantly influenced by the presence of substituents on either the phenyl ring or the alkyl chain, as well as by the surrounding solvent environment.

Substituent Effects:

The introduction of substituent groups can alter the electronic and steric properties of the molecule, thereby affecting the strength and nature of intramolecular interactions. nih.govwikipedia.org For instance, electron-withdrawing groups on the phenyl ring can decrease the electron density of the aromatic system, potentially weakening the N-H•••π intramolecular hydrogen bond. Conversely, electron-donating groups might enhance this interaction. The size and position of substituents also play a crucial steric role, potentially favoring or disfavoring certain conformations due to increased steric hindrance. nih.gov

A study on various phenethylamine derivatives showed that substitutions on the phenyl ring significantly impact their activity, which is closely linked to their preferred conformation. nih.gov For example, compounds with a substituted phenyl group showed reduced activity compared to those with an unsubstituted phenyl ring. nih.gov

Solvent Effects:

The solvent environment has a profound impact on the conformational equilibrium of phenylethylamines. nih.govresearchgate.net In nonpolar solvents, intramolecular hydrogen bonding is more favored as there are no competing interactions with solvent molecules. This leads to a more folded or compact conformation.

In contrast, polar solvents can form intermolecular hydrogen bonds with the amine group, disrupting the intramolecular hydrogen bond. nih.gov This competition leads to a preference for more extended or open conformations of the molecule. researchgate.net A study on the conformational behavior of six phenylethylamines in different solvent media showed that the rotamer population and other physical properties are dependent on the dielectric constant of the solvent, with the effect being more pronounced in solvents with a dielectric constant below 30.0. nih.gov

Molecular Dynamics Simulations of Compound Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior and stability of molecules over time. For this compound, MD simulations can provide valuable insights into its conformational landscape and the stability of different conformers.

By simulating the motion of atoms in the molecule over a period of time, MD can reveal the transitions between different conformational states and the time spent in each state. This information helps to identify the most stable and populated conformations under specific conditions, such as in a particular solvent or at a certain temperature.

MD simulations can also be used to investigate the stability of the intramolecular hydrogen bond. By analyzing the distance and angle between the N-H group and the phenyl ring throughout the simulation, it's possible to determine the persistence and strength of this interaction. Furthermore, MD simulations can be employed to study how external factors, like changes in temperature or the presence of other molecules, affect the stability and dynamics of this compound.

Recent studies have utilized MD simulations to validate the quality of modeled protein structures and to understand the interactions of ligands, such as phenethylamine derivatives, within binding sites. nih.govnih.gov These simulations provide a dynamic picture that complements the static information obtained from other computational methods.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

Development of 2D and 3D QSAR/QSPR Models for Amine Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. wiley.com These models are invaluable in drug discovery and materials science for predicting the activity and properties of new, unsynthesized compounds. researchgate.netnih.gov

For amine analogues of this compound, both 2D and 3D QSAR/QSPR models can be developed.

2D QSAR/QSPR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, connectivity indices, and counts of specific atoms or functional groups. mdpi.com They are computationally less intensive and easier to interpret. For example, a 2D-QSPR model was developed to predict the density of amines using descriptors like intrinsic density and hydrogen bond acidity, which can be calculated from the SMILES notation. nih.gov Another study developed 2D-QSAR models for predicting the toxicity of compounds, highlighting the importance of appropriate descriptor selection. ljmu.ac.uk

3D QSAR/QSPR: These models utilize descriptors derived from the 3D structure of the molecules, such as steric and electrostatic fields. mdpi.comnih.gov They often provide a more detailed and accurate prediction by considering the spatial arrangement of atoms. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used to build 3D-QSAR models. nih.gov For instance, 3D-QSAR models were successfully developed for aminopyrimidinyl pyrazole (B372694) analogs and cyclic ureidobenzenesulfonamides to understand their structure-activity relationships. mdpi.comresearchgate.net

The development of these models typically involves a dataset of amine analogues with known activities or properties, which is divided into a training set for model generation and a test set for validation. mdpi.com

Selection and Interpretation of Molecular Descriptors

The selection of appropriate molecular descriptors is a critical step in the development of robust and predictive QSAR/QSPR models. nih.govresearchgate.net Descriptors are numerical values that encode different aspects of a molecule's structure and properties. wiley.com They can be broadly categorized as:

Constitutional (1D) descriptors: These are the simplest descriptors, derived from the molecular formula, such as molecular weight and atom counts. ucsb.edu

Topological (2D) descriptors: These describe the connectivity of atoms in a molecule, such as branching indices and path counts. researchgate.net

Geometrical (3D) descriptors: These are calculated from the 3D coordinates of the atoms and describe the size and shape of the molecule. researchgate.net

Physicochemical descriptors: These relate to properties like lipophilicity (logP), polarizability, and electronic properties (e.g., HOMO and LUMO energies). ucsb.edu

The process of descriptor selection aims to identify a subset of descriptors that are most relevant to the activity or property being modeled, while avoiding redundancy and overfitting. youtube.com Various statistical methods, such as genetic algorithms and stepwise multiple linear regression, are employed for this purpose.

The interpretation of the selected descriptors provides insights into the structural features that are important for the desired activity or property. For example, a positive coefficient for a descriptor related to hydrogen bond donation would suggest that this feature enhances the activity. In a QSAR study of phenethylamines, descriptors related to fish base-line toxicity and 3D-MoRSE signals were found to be crucial in regulating their logP values. nih.gov

The following table provides an overview of common molecular descriptor classes and examples:

| Descriptor Class | Examples |

| Constitutional | Molecular Weight, Number of H-bond acceptors/donors |

| Topological | Ring Count, Wiener Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment |

| Physicochemical | LogP, Molar Refractivity |

Validation and Predictive Power of QSAR Models

The validation of a QSAR model is a crucial step to ensure its reliability and predictive power for new compounds. basicmedicalkey.comnih.gov A well-validated model should be robust, stable, and have good predictive performance. The validation process typically involves both internal and external validation techniques. basicmedicalkey.commdpi.com

Internal Validation: This process assesses the stability and robustness of the model using the training set data. Common internal validation methods include:

Cross-validation: The most common technique is leave-one-out (LOO) cross-validation, where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds in the training set. The cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability. A q² value greater than 0.5 is generally considered acceptable. mdpi.com

Y-Randomization: This method involves randomly shuffling the dependent variable (activity) and rebuilding the model. A significant drop in the model's performance for the randomized data indicates that the original model is not due to chance correlation. nih.gov

External Validation: This is the most stringent test of a model's predictive power, where the model is used to predict the activity of an independent set of compounds (the test set) that were not used in the model development. basicmedicalkey.commdpi.com The predictive ability is often assessed by the predictive correlation coefficient (R²pred). A value of R²pred greater than 0.6 is generally considered indicative of a good predictive model. mdpi.com

Several statistical parameters are used to evaluate the performance of a QSAR model:

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²pred (Predictive R²) | Measures the predictive ability of the model for an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the average deviation of the predicted values from the experimental values. | As low as possible |

It is important to note that the predictive power of a QSAR model can deteriorate over time as new chemical space is explored. nih.govsemanticscholar.orgbhsai.org Therefore, it is essential to periodically retrain and revalidate models with new experimental data to maintain their accuracy and applicability. nih.gov

Research Findings on this compound Remain Elusive

A comprehensive review of available scientific literature reveals a significant lack of published research on the chemical compound this compound. Consequently, detailed information regarding its molecular interactions and biochemical profile, as outlined in the requested article structure, is not available.

Extensive searches for in vitro binding assays, molecular docking studies, and enzyme kinetic analyses specifically involving this compound have yielded no specific results. While general principles of ligand-protein binding, including the roles of electrostatic and van der Waals interactions, are well-established in the broader field of biochemistry, their specific application to this compound has not been documented in accessible scientific literature. nih.govnih.gov Similarly, methodologies such as Hirshfeld surface analysis for visualizing intermolecular interactions have been applied to other compounds but not to this compound. nih.govnih.gov

Furthermore, there is no information available on the potential of this compound to act as an enzyme modulator. Studies determining enzyme inhibition kinetics—be it competitive, non-competitive, uncompetitive, or mixed-type—are fundamental to understanding a compound's biochemical activity, but no such investigations have been reported for this specific molecule. nih.gov

The parent compound, phenethylamine, is a well-characterized monoamine alkaloid with known roles as a human and microbial metabolite. nih.gov However, the addition of the 1-ethylpropyl group to the amine introduces significant structural changes whose effects on biological activity have not been explored in the scientific record.

Due to the absence of specific research data, it is not possible to generate the requested detailed article with accompanying data tables on the molecular and biochemical properties of this compound. Further empirical research is required to elucidate the compound's interactions with biological systems.

Molecular Interactions and Biochemical Research in Vitro and Non Human Studies

Enzyme Kinetic Studies of (1-Ethylpropyl)(2-phenylethyl)amine as a Potential Modulator

Michaelis-Menten Parameters (Km, Vmax) and Inhibition Constant (Ki) Determination

The characterization of the interaction between a chemical compound and an enzyme is fundamental to understanding its biochemical profile. Key parameters derived from enzyme kinetics, such as the Michaelis-Menten constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki), provide quantitative measures of these interactions. Km represents the substrate concentration at which the enzyme operates at half of its maximum velocity, indicating the affinity of the enzyme for its substrate. sigmaaldrich.com Vmax is the maximum rate of reaction when the enzyme is saturated with the substrate. nih.gov The inhibition constant (Ki) quantifies how potently a compound inhibits an enzyme; a lower Ki value signifies a more potent inhibitor. sigmaaldrich.com

A thorough review of the scientific literature reveals a notable absence of studies determining the Michaelis-Menten parameters (Km, Vmax) or the inhibition constant (Ki) for the specific compound This compound . Consequently, no data tables containing these specific values can be presented.

However, to provide context within the broader class of phenethylamines, the following table includes kinetic parameters for various substituted phenethylamine (B48288) derivatives as reported in scientific literature. These compounds, while not identical, share the core phenethylamine scaffold and their interactions with various enzymes have been studied.

| Compound Name | Enzyme/Receptor | Ki (nM) | IC50 (nM) | Reference |

| 2C-P HCl | 5-HT2A Receptor | 685.70 | - | biomolther.org |

| 2C-N HCl | 5-HT2A Receptor | - | - | biomolther.org |

| Methallylescaline HCl | 5-HT2A Receptor | - | - | biomolther.org |

| 2C-C HCl | 5-HT2A Receptor | - | - | biomolther.org |

| BOD HCl | 5-HT2A Receptor | - | - | biomolther.org |

| 25D-NBOMe HCl | 5-HT2A Receptor | - | - | biomolther.org |

This table is populated with data for related phenethylamine derivatives to illustrate the type of information that would be relevant. No specific data was found for this compound.

Spectroscopic Investigations of Enzyme-Inhibitor Interactions

Spectroscopic techniques are invaluable tools for elucidating the molecular details of enzyme-inhibitor interactions. Methods such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, fluorescence spectroscopy, and infrared (IR) spectroscopy can provide insights into the binding mode, conformational changes, and the specific molecular interactions between a compound and its protein target.

Despite a comprehensive search of scientific databases, no spectroscopic studies specifically investigating the interaction of This compound with any enzyme have been reported.

However, spectroscopic methods have been applied to the broader class of phenethylamines to understand their conformational preferences and interactions. For instance, molecular beam Fourier transform microwave spectroscopy has been used to study the conformational preferences of 2-phenylethylamine itself. rsc.orgresearchgate.net These studies revealed that the most stable conformers have a folded structure of the alkyl-amine chain, stabilized by a weak interaction between the amino group and the aromatic ring. rsc.orgresearchgate.net Furthermore, infrared photodissociation (IRPD) spectroscopy of cold ions has been employed to characterize the structure and vibrational properties of protonated 2-phenylethylamine, highlighting the importance of the NH+–π interaction in its folded conformation. rsc.org These types of studies are crucial for understanding the foundational aspects of how phenethylamine derivatives might orient themselves within a protein's binding pocket.

Structure-Activity Relationship (SAR) Studies for Substituted Phenethylamines

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. biomolther.orgnih.govnih.gov For the phenethylamine class of compounds, extensive SAR studies have been conducted to explore the effects of various structural modifications on their interactions with a wide range of biological targets, including receptors and enzymes. wikipedia.orgnih.gov

Elucidation of Structural Features Influencing Biological Activity

The biological activity of substituted phenethylamines can be finely tuned by making specific chemical modifications at three primary locations: the phenyl ring, the ethylamine (B1201723) side chain, and the amino group. wikipedia.org

Phenyl Ring Substitutions: The nature and position of substituents on the phenyl ring play a critical role in determining the pharmacological profile of phenethylamine derivatives. For example, in studies of phenethylamines targeting the 5-HT2A serotonin (B10506) receptor, the presence of alkyl or halogen groups at the para position of the phenyl ring has been shown to have a positive effect on binding affinity. biomolther.orgnih.gov Conversely, the introduction of a trifluoromethyl (CF3) group on the benzene (B151609) nucleus can be essential for conferring anorectic activity in certain beta-methoxy-phenethylamine derivatives. nih.gov

Ethylamine Side Chain Modifications: Alterations to the ethylamine side chain, including the alpha (α) and beta (β) carbons, significantly impact activity. For instance, the presence of a methyl group at the alpha position creates the amphetamine subclass of phenethylamines. wikipedia.org In the context of dopamine (B1211576) reuptake inhibition, compounds with longer alkyl groups in the side chain have demonstrated stronger inhibitory activities. biomolther.org

N-Alkylation/Substitution: The substitution pattern at the amino group is another key determinant of biological activity. In studies of phenethylamine derivatives as anorectic agents, racemic N-alkyl derivatives were found to be more active than the corresponding N-benzyl compound. nih.gov For compounds targeting the 5-HT2A receptor, the attachment of allyl groups to the nitrogen atom of the ethylamine backbone has been shown to have a negative influence on affinity. nih.govnih.gov

Rational Design and Synthesis of Analogues for Targeted Interactions

The insights gained from SAR studies are instrumental in the rational design and synthesis of novel phenethylamine analogues with improved potency, selectivity, and pharmacokinetic properties for specific biological targets. nih.govresearchgate.net This approach, often aided by computational modeling, aims to optimize the interactions between the ligand and its target protein.

An example of rational design can be seen in the development of modulators for the dopamine D3 receptor and fatty acid amide hydrolase (FAAH). By combining the pharmacophoric features of inhibitors for both targets into a single molecule, researchers have successfully created dual-target modulators. nih.gov This strategy holds promise for treating complex conditions where modulating multiple targets simultaneously may be beneficial. nih.gov

Furthermore, the synthesis of novel ligands for the 5-HT2A receptor is guided by SAR data, which provides a roadmap for designing compounds that could be used to manage psychiatric disorders and drug abuse. nih.govnih.gov The understanding that specific substitutions on the phenyl ring and at the amino group can enhance or diminish affinity allows for the targeted synthesis of new chemical entities with desired pharmacological profiles. biomolther.orgnih.gov The development of new synthetic methodologies continues to expand the accessible chemical space for novel phenethylamine derivatives, enabling the creation of molecules with increased complexity and selectivity. researchgate.net

Information regarding the chemical compound "this compound" is not available in the reviewed scientific literature.

Extensive searches of publicly available scientific databases and chemical literature did not yield specific information on the synthesis, properties, or applications of the chemical compound "this compound." Consequently, it is not possible to provide a detailed article on its role as a chemical intermediate, its use as a scaffold for functionalization, or its potential applications in material science as requested.

The broader class of compounds, 2-phenethylamines, to which "this compound" belongs, is well-documented in chemical and medicinal chemistry research. Phenethylamines are recognized for their diverse biological activities and their use as foundational structures (scaffolds) in the development of new molecules. Research in this area typically focuses on:

Synthesis and Derivatization: The synthesis of various N-alkylated and substituted phenethylamines is a common practice in organic synthesis. nih.gov Derivatization is often employed to modify the properties of these compounds for specific applications, such as improving their analytical detection. shimadzu.comjfda-online.comgcms.cz

Medicinal Chemistry: The 2-phenethylamine scaffold is a key component in many biologically active compounds and is extensively studied for the development of new therapeutic agents. nih.govmdpi.com

Chiral Resolution and Asymmetric Synthesis: Chiral phenethylamines, such as 1-phenylethylamine, are widely used as resolving agents and chiral auxiliaries in the synthesis of enantiomerically pure compounds. nih.gov

However, the specific compound with a 1-ethylpropyl group attached to the nitrogen of a 2-phenylethylamine core is not described in the context of the requested outline in the available literature. One commercial supplier lists a structurally related compound, (2-Methylpropyl)(2-phenylethyl)amine, and briefly mentions its use in the synthesis of inhibitors, but this information is not from a peer-reviewed scientific publication and does not pertain to the exact compound . biosynth.com

Without published research on "this compound," any discussion of its specific role as a chemical intermediate, its investigation as a scaffold, or its potential in material science would be entirely speculative and would not meet the standards of a scientifically accurate and informative article.

Advanced Analytical Methodologies for Detection and Quantification of 1 Ethylpropyl 2 Phenylethyl Amine

Development and Optimization of High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques are fundamental for the separation of (1-Ethylpropyl)(2-phenylethyl)amine from complex matrices, ensuring its purity assessment and accurate quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods utilized for this purpose.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Separation

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column. For amines, which can exhibit peak tailing due to their basic nature, derivatization is often employed to improve chromatographic performance and detection sensitivity. Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA) or N-acetyl-N-pentafluorobenzoyl chloride, which create less polar and more volatile derivatives. The choice of the stationary phase is also crucial, with mid-polarity columns often providing optimal separation.

High-performance liquid chromatography (HPLC) offers a versatile alternative, particularly for less volatile or thermally labile compounds. In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape by protonating the amine. For compounds like this compound, gradient elution, where the mobile phase composition is changed during the analysis, is frequently used to achieve efficient separation from impurities with different polarities.

Interactive Table 1: Typical Chromatographic Conditions for the Analysis of Secondary Phenylethylamines

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) | Reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV Detector (e.g., 210 nm), Fluorescence Detector, Mass Spectrometer (MS) |

| Injection Temperature | ~250 °C | Ambient |

| Oven/Column Temperature | Temperature programmed (e.g., 100 °C to 280 °C) | Ambient or controlled (e.g., 40 °C) |

| Derivatization | Often recommended (e.g., TFAA) | May not be necessary, but can enhance detection |

Coupled Techniques: GC-MS and LC-MS for Comprehensive Analysis

For unambiguous identification and quantification, chromatography is often coupled with mass spectrometry (MS). Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of MS. Following separation in the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the mass-to-charge ratio of the parent ion and its fragments, provides a unique "fingerprint" of the compound. The fragmentation pattern of this compound in EI-MS is expected to be influenced by the cleavage of the C-N bonds and the fragmentation of the alkyl and phenylethyl moieties.

Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique. Here, the eluent from the HPLC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS, as it is a soft ionization method that typically produces a protonated molecular ion [M+H]+, allowing for the determination of the molecular weight. Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and sensitivity by isolating the parent ion, subjecting it to fragmentation, and then analyzing the resulting fragment ions. This technique is particularly useful for quantifying trace levels of the compound in complex samples.

Modern Spectroscopic Detection and Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the ethyl and propyl groups, and the methine proton of the 1-ethylpropyl group. The coupling patterns and chemical shifts of these signals would confirm the connectivity of the atoms within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. researchgate.net

Method Validation and Quality Assurance in Chemical Analysis

The development of any analytical method for the determination of this compound must be followed by a thorough validation process to ensure its reliability and accuracy. researchgate.net Method validation is a critical component of quality assurance and is mandated by regulatory bodies for methods used in quality control. chromatographyonline.com Key validation parameters, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH), include: austinpublishinggroup.com

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Interactive Table 2: Illustrative Method Validation Parameters for Chromatographic Analysis of a Secondary Amine

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (Relative Standard Deviation, RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 |

| Robustness | No significant change in results with minor variations in parameters |

By adhering to these rigorous validation and quality assurance protocols, analytical laboratories can ensure the generation of reliable and defensible data for the detection and quantification of this compound.

Q & A

Q. What are the common synthetic routes for (1-ethylpropyl)(2-phenylethyl)amine, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution (e.g., halogenated alkanes reacting with amines) or reductive amination using catalysts like nickel or palladium under hydrogen gas . Optimization involves adjusting reaction temperature, solvent polarity (e.g., THF for condensation reactions), and catalyst loading. For example, lithium aluminum hydride (LiAlH4) can enhance reduction efficiency in nitro or nitrile intermediates . Purification via column chromatography or recrystallization improves purity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood. In case of exposure, rinse skin with water and seek medical attention. Waste must be segregated and disposed of via certified hazardous waste services . Note that toxicological data are limited, so treat the compound as a potential irritant .

Q. Which analytical techniques are most effective for characterizing this compound?

Mass spectrometry (MS) and NMR are primary methods. MS fragmentation patterns (e.g., cleavage at CH2-CH2 bonds) help confirm the phenylalkylamine backbone, while ¹H NMR reveals signals for ethyl/propyl chains (δ 0.8–1.5 ppm) and aromatic protons (δ 7.2–7.4 ppm) . High-performance liquid chromatography (HPLC) with chiral columns assesses enantiomeric purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic data, such as unexpected reaction outcomes or low yields?

Contradictions often arise from side reactions (e.g., trimerization of intermediates, as seen in formaldehyde-derived byproducts) or solvent incompatibility. Control experiments (e.g., testing reaction viability with inert substrates like 2-phenylethyl acetate) and real-time monitoring via in situ FTIR or GC-MS can identify competing pathways . Adjusting stoichiometry or switching to aprotic solvents (e.g., DMF) may suppress side reactions .

Q. What strategies enable enantioselective synthesis of this compound?

Chiral catalysts (e.g., BINAP-metal complexes) or enzymatic transaminases achieve high enantiomeric excess (ee). For instance, transaminase-mediated reactions selectively produce (R)- or (S)-isomers via kinetic resolution, leveraging the compound’s amine group for asymmetric induction . Dynamic kinetic resolution (DKR) using immobilized enzymes further enhances efficiency .

Q. How does the reactivity of this compound’s functional groups influence its applications in medicinal chemistry?

The secondary amine undergoes alkylation , acylation , or oxidation to form derivatives with varied bioactivity. For example, coupling with chromone moieties (via amide bonds) enhances binding to neurological targets like corticotropin-releasing factor (CRF-1) receptors . Oxidation to hydroxylamines or nitroxides introduces redox-active groups for prodrug design .

Q. What role does this compound play in materials science, particularly in self-assembling systems?

The ethylpropyl side chain induces unique supramolecular packing in π-conjugated molecules, influencing charge transport in organic electronics. For example, alkyl chain engineering in thiophene-based polymers modulates crystallinity and solubility, critical for organic field-effect transistors (OFETs) .

Q. How can retrosynthetic analysis streamline the synthesis of this compound derivatives?

AI-driven tools (e.g., Pistachio/BKMS databases) predict feasible routes by prioritizing one-step reactions like reductive amination or nucleophilic substitution. For instance, retrosynthetic disconnection at the amine bond suggests starting with 2-phenylethyl halides and 1-ethylpropylamine precursors .

Q. What metabolic pathways are implicated in the biodegradation or bioactivation of this compound?

Cytochrome P450 enzymes oxidize the ethylpropyl chain to alcohols or ketones, while monoamine oxidases (MAOs) deaminate the compound into aldehydes. Metabolites like 2-phenylethylaldehyde may exhibit neuroactive properties, necessitating in vitro assays with liver microsomes for profiling .

Methodological Notes

- Synthetic Optimization : Prioritize catalytic hydrogenation over stoichiometric reductants (e.g., NaBH4) for scalability .

- Data Validation : Cross-reference spectral data with PubChem entries to resolve ambiguities .

- Safety Compliance : Adhere to REACH and OSHA guidelines for amine handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.